Ethyl 1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidine-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidine-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions.
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions using automated reactors. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Ethyl 1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Mechanism of Action
The mechanism of action of Ethyl 1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N2O4S2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
ethyl 1-[(2-methoxycarbonylthiophen-3-yl)carbamothioyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H20N2O4S2/c1-3-21-13(18)10-5-4-7-17(9-10)15(22)16-11-6-8-23-12(11)14(19)20-2/h6,8,10H,3-5,7,9H2,1-2H3,(H,16,22) |
InChI Key |
JGPJTLSPTKJVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.